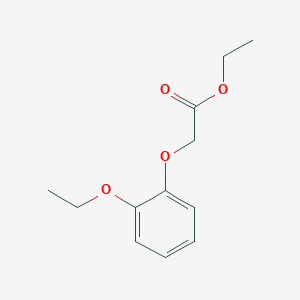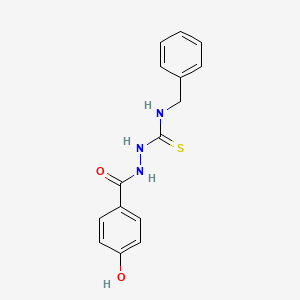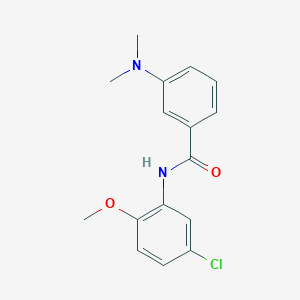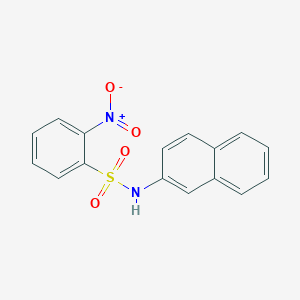![molecular formula C17H16ClNO4 B5779496 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene](/img/structure/B5779496.png)
1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene, also known as CNEB, is a chemical compound that has been extensively studied for its potential applications in scientific research. CNEB is a member of the nitrobenzene family and has been shown to possess unique properties that make it a valuable tool in various areas of research.
Mechanism of Action
1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene reacts with ROS through a process known as nucleophilic substitution. The nitro group in 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene acts as a leaving group, and the resulting intermediate undergoes a series of reactions that ultimately lead to the formation of a fluorescent product.
Biochemical and Physiological Effects:
1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene has been shown to have minimal effects on cellular viability and metabolism, making it an ideal tool for studying ROS in living cells. Additionally, 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene has been shown to have low toxicity in animal models, further highlighting its potential as a safe and effective research tool.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene is its high selectivity for ROS, allowing for accurate detection and quantification of these molecules in complex biological systems. Additionally, 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene is relatively easy to synthesize and purify, making it a cost-effective research tool. However, one limitation of 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene is its relatively low fluorescence quantum yield, which may limit its sensitivity in certain applications.
Future Directions
There are several potential future directions for research involving 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene. One area of interest is the development of new fluorescent probes based on the structure of 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene, with improved properties such as higher quantum yields and increased selectivity for specific ROS. Additionally, 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene may have potential applications in the development of new therapies for diseases characterized by high levels of ROS, such as cancer and neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanisms underlying the interaction between 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene and ROS, as well as the potential effects of 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene on cellular signaling pathways.
Synthesis Methods
1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl alcohol with ethyl bromide, followed by the reaction of the resulting compound with 2-nitrovinylbenzene. The final product is obtained through a purification process involving recrystallization.
Scientific Research Applications
1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene has been widely used in scientific research as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that play a critical role in various physiological and pathological processes. 1-[(2-chlorobenzyl)oxy]-2-ethoxy-4-(2-nitrovinyl)benzene has been shown to selectively react with ROS, producing a fluorescent signal that can be easily detected and quantified.
properties
IUPAC Name |
1-[(2-chlorophenyl)methoxy]-2-ethoxy-4-[(E)-2-nitroethenyl]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-2-22-17-11-13(9-10-19(20)21)7-8-16(17)23-12-14-5-3-4-6-15(14)18/h3-11H,2,12H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWYPWHZBSKXBF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C[N+](=O)[O-])OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/[N+](=O)[O-])OCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorophenyl)methoxy]-2-ethoxy-4-[(E)-2-nitroethenyl]benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-isopropoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5779413.png)

![N'-[(2-phenylvinyl)sulfonyl]benzohydrazide](/img/structure/B5779424.png)

![2-({[(2-chlorobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5779438.png)
![1-(2-chlorophenyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B5779446.png)



![3-[(4-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5779458.png)



